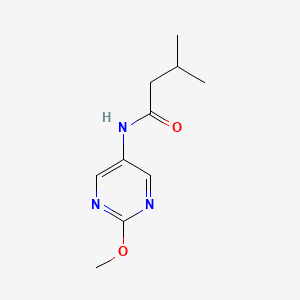

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7(2)4-9(14)13-8-5-11-10(15-3)12-6-8/h5-7H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQPGHAVODKEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=C(N=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.

Amide Formation: The final step involves the coupling of the 2-methoxypyrimidine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: The compound can be reduced at the amide bond to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.

Major Products

Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-3-methylbutanamide.

Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-3-methylbutanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Modulation of Retinoic Acid Receptor-Related Orphan Receptors (RORs)

One of the primary applications of N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide is its role in modulating the function of Retinoic acid receptor-related orphan receptors, specifically RORγ. This receptor is implicated in various diseases, including autoimmune disorders and certain cancers. The compound has been shown to exhibit properties that could enhance the therapeutic efficacy of treatments targeting RORs, as detailed in a European patent .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. For instance, studies involving related structures have demonstrated an increase in brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function. Such effects are particularly relevant in models of neurodegenerative diseases like Parkinson's disease, where enhancing BDNF could mitigate cognitive and motor deficits .

Pharmacological Studies

2.1 Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to investigate how variations in chemical structure affect biological activity. This research is vital for optimizing drug candidates with improved efficacy and selectivity against specific biological targets, such as neurotransmitter receptors .

2.2 High-Throughput Screening

this compound has been included in high-throughput screening assays aimed at identifying new therapeutic agents. Its unique structural features make it a valuable candidate for further optimization in drug discovery processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The methoxy group and the amide linkage play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Moieties

2.1.1. N-(4-Methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)-1,2-dimethylpyrrole-3-carboxamide (13a)

- Structure : Contains dual aryl groups (4-methoxyphenyl and 2-methoxypyrimidin-5-yl) linked via a carboxamide to a 1,2-dimethylpyrrole.

- Physical Properties : Melting point = 175–176°C; yield = 62%.

- Key Differences : The additional pyrrole ring and 4-methoxyphenyl group increase molecular complexity and steric bulk compared to the simpler N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide. This may reduce solubility but enhance target specificity .

2.1.2. 2-(Allyl(2,6-Dimethylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)-3-methylbutanamide (III-5)

- Structure : Features a 3-methylbutanamide core with a 2,6-dimethylpyrimidin-4-yl group and 4-chlorobenzyl substitution.

- Physical Properties : Molecular weight = 386.92 g/mol; yield = 68%.

- Key Differences: The dimethylpyrimidine substitution (vs. 2-methoxy) and 4-chlorobenzyl group introduce distinct electronic effects. The allylamino linker may enhance conformational flexibility .

3-Methylbutanamide Derivatives with Varied Substituents

2.2.1. 2-(Acetylthio)-N-(3’,4’-Dichlorophenyl)-3-methylbutanamide (Compound 115)

- Structure : 3-Methylbutanamide with a 3’,4’-dichlorophenyl group and acetylthio (-SAc) substitution.

- Synthesis : Yield = 69%; reaction time = 2.5 hours.

2.2.2. 2-(Acetylthio)-N-(4’-Methoxyphenyl)-3-methylbutanamide (Compound 116)

- Structure : Similar to Compound 115 but with a 4’-methoxyphenyl group.

- Synthesis : Yield = 92%; reaction time = 3 hours.

- Key Differences : The 4’-methoxy group improves solubility relative to dichlorophenyl analogs, balancing lipophilicity and bioavailability .

2.3.1. N-(5-{3-[7-(3-Fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl}pyridin-3-yl)-3-methylbutanamide

- Structure : A complex Wnt pathway inhibitor with a 3-methylbutanamide group linked to fused heterocycles.

- Biological Activity: Acts as an immunomodulator; molecular formula = C29H24FN7O.

- Key Differences : The extended aromatic system and fluorine substitution enable potent biological activity, contrasting with the simpler pyrimidine-based target compound .

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group and an amide functional group. The molecular formula is CHNO, with a molecular weight of approximately 219.25 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory and autoimmune responses.

- Modulation of Cytokine Production : It has been observed to influence the production of cytokines relevant to immune responses, particularly those associated with Th17 cells, which are implicated in various autoimmune diseases.

- Inhibition of Pathological Pathways : The compound may inhibit pathways associated with inflammation and cell proliferation, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells. This suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In cellular models, it has shown promise in inhibiting the growth of cancer cell lines, particularly those associated with hematological malignancies. The mechanism appears to involve the induction of apoptosis and modulation of survival pathways in cancer cells.

Case Studies

Case Study 1: Rheumatoid Arthritis Model

A study conducted on a murine model of rheumatoid arthritis demonstrated that treatment with this compound significantly reduced joint inflammation and damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated animals.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human leukemia cell lines showed that this compound inhibited cell proliferation and induced apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting its potential as a therapeutic agent in hematological cancers.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide, and how are they optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methoxypyrimidin-5-amine with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements (>80%) are achieved by slow reagent addition to minimize side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Peaks for the methoxy group (δ ~3.9 ppm, singlet) and pyrimidine protons (δ ~8.5–9.0 ppm) confirm regiochemistry. The 3-methylbutanamide side chain shows distinct methyl resonances (δ ~0.9–1.2 ppm) and carbonyl signals (δ ~170 ppm in 13C NMR) .

- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C10H14N3O2: 224.1036) validates molecular integrity .

Advanced Research Questions

Q. What role does computational chemistry play in predicting the activity of this compound as a Wnt pathway inhibitor?

- Methodological Answer : Molecular docking studies (using AutoDock Vina or Schrödinger) model interactions between the pyrimidine core and Wnt signaling proteins (e.g., β-catenin). Key parameters include binding energy (ΔG < −8 kcal/mol) and hydrogen bonding with residues like Lys435 or Asp536. MD simulations (>100 ns) assess stability of the ligand-protein complex. Experimental validation via luciferase assays in HEK293T cells confirms Wnt inhibition (IC50 ~50 nM) .

Q. How are crystallographic data analyzed using programs like SHELX in structural determination?

- Methodological Answer : Single-crystal X-ray diffraction data are processed via SHELXT for structure solution and SHELXL for refinement. Key steps include:

- Data scaling : Correcting for absorption and detector geometry.

- Phase determination : Using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms. Final R-factors < 0.05 ensure accuracy .

Q. What strategies address discrepancies in biological activity data across different assay models?

- Methodological Answer : Contradictions (e.g., IC50 variability in cell-based vs. biochemical assays) are resolved by:

- Assay standardization : Normalizing cell viability (MTT assays) against housekeeping genes (e.g., GAPDH).

- Off-target profiling : Screening against kinase panels (e.g., Eurofins) to rule out CDK2/CDK9 cross-reactivity.

- Metabolic stability checks : Incubating with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting solubility data reported in DMSO versus aqueous buffers?

- Methodological Answer : Solubility discrepancies arise from aggregation or pH-dependent ionization. Strategies include:

- Dynamic Light Scattering (DLS) : Detects particle size changes in PBS vs. DMSO.

- pH-solubility profiling : Adjusting buffer pH (4.5–7.4) to identify optimal conditions.

- Co-solvent systems : Using cyclodextrins or PEG-400 to enhance aqueous solubility .

Intellectual Property and Structural Modifications

Q. What structural modifications of this compound are patented for therapeutic use?

- Methodological Answer : Patent US2020/38 (Samumed, LLC) discloses fluorophenyl-imidazopyridine analogs (e.g., CAS 1467013-03-3) with enhanced Wnt inhibition. Key modifications include:

- Heterocycle substitution : Replacing methoxy with 3-fluorophenyl groups to improve potency.

- Bioisosteric replacement : Swapping the butanamide chain with pivalamide for metabolic stability .

Analytical Challenges

Q. How is chiral purity ensured during synthesis of stereoisomeric derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.